molecular formula C5H8BrN3O B13425108 1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine

1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine

Cat. No.: B13425108
M. Wt: 206.04 g/mol
InChI Key: MTWPLAWNZURCBZ-UHFFFAOYSA-N
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Description

1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine is a chemical compound with the molecular formula C5H8BrN3O. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine typically involves the reaction of 3-bromo-1,2,4-oxadiazole with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The oxadiazole ring can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amines, while oxidation reactions can produce oxadiazole derivatives with different functional groups.

Scientific Research Applications

1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and dimethylamine group can also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (3-bromo-1,2,4-oxadiazol-5-yl)methylamine
  • [2-(3-bromo-1,2,4-oxadiazol-5-yl)ethyl]dimethylamine

Uniqueness

1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamine group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C5H8BrN3O

Molecular Weight

206.04 g/mol

IUPAC Name

1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C5H8BrN3O/c1-9(2)3-4-7-5(6)8-10-4/h3H2,1-2H3

InChI Key

MTWPLAWNZURCBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=NO1)Br

Origin of Product

United States

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